molecular formula C20H20O9 B1366935 Di-p-toluoyl-D-tartaric acid monohydrate CAS No. 71607-31-3

Di-p-toluoyl-D-tartaric acid monohydrate

Katalognummer B1366935
CAS-Nummer: 71607-31-3
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: FOTRUJUPLHRVNU-MOGJOVFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-p-toluoyl-D-tartaric acid monohydrate is a chiral compound . It is a useful intermediate in the preparation of chiral rivastigmine hydrogen tartrate .


Molecular Structure Analysis

The linear formula of this compound is [CH3C6H4CO2CH(CO2H)-]2 · H2O . Its molecular weight is 404.37 .


Chemical Reactions Analysis

This compound is used as a chiral catalyst .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow crystal powder . It has an assay of 98% . Its optical activity is [α]20/D +142°, c = 1 in methanol . The melting point is 163-165 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Enantioselective Separation and Resolution

Di-p-toluoyl-D-tartaric acid monohydrate (DTTA) has shown significant applications in the enantioselective separation and resolution of various compounds. This compound's ability to recognize and separate enantiomers is crucial in the production of optically active pharmaceuticals and other substances.

  • Separation of Amino Acids and Pharmaceuticals:
    • DTTA has been used for
    the enantioselective separation of tryptophan enantiomers, where it was intercalated into layered double hydroxides (LDHs) by the ion-exchange method. This method showed that the LDHs modified with levo compounds tend to adsorb D-tryptophan, while L-tryptophan tends to be adsorbed by LDHs intercalated with dextrorotary compounds, indicating the ability of DTTA to recognize and separate enantiomers based on their optical activity .
  • **Chiral Resolution inPharmaceutical Synthesis:**
  • DTTA has been employed as a resolving agent in the synthesis of pharmaceutical compounds. A practical resolution of racemic trans-2-benzylaminocyclohexanol, a key intermediate for chiral pharmaceuticals, was achieved using DTTA. The resolution conditions were optimized based on the Pope and Peachey method, resulting in high yield and enantiomeric purity (Ogawa et al., 2008).
  • Supramolecular Resolving Agent:
    • The use of DTTA as a supramolecular complex (SMC) forming resolving agent with racemic alcohols has been explored. It was found that despite small structural differences, the SMC forming properties with water and racemic alcohols is very different when comparing DTTA with other tartaric acid derivatives. This highlights the importance of weaker interactions in optical resolutions during the chiral discrimination process (Simon et al., 2003).

Wirkmechanismus

Target of Action

Di-p-toluoyl-D-tartaric acid monohydrate is primarily used as a chiral resolving agent . It interacts with racemic bases to isolate the (-)-enantiomeric forms . This means that the primary targets of this compound are the racemic bases present in a mixture.

Mode of Action

The interaction of this compound with its targets involves the formation of diastereomeric salts . These salts have different solubilities, allowing for the separation of the enantiomers. The compound’s ability to selectively bind to one enantiomer over the other results in the resolution of the racemic mixture.

Pharmacokinetics

Its solubility in water, ethanol, and acetone suggests that it may have good bioavailability.

Result of Action

The primary molecular and cellular effect of this compound’s action is the resolution of racemic bases into their individual enantiomers . This can have significant effects at the molecular and cellular level, particularly if the resolved base is biologically active.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal storage and handling conditions . Dust generation should be avoided . Additionally, the compound’s solubility can be influenced by the solvent used, which can impact its efficacy in resolving racemic bases .

Safety and Hazards

The compound is classified as an Eye Irritant under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

Zukünftige Richtungen

While specific future directions are not mentioned in the available resources, the use of Di-p-toluoyl-D-tartaric acid monohydrate as a chiral resolving agent suggests potential applications in the development of new pharmaceuticals and other chiral compounds .

Eigenschaften

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRUJUPLHRVNU-MOGJOVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992160
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71607-31-3, 71607-32-4
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71607-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-p-toluoyl-D-tartaric acid monohydrate
Reactant of Route 2
Reactant of Route 2
Di-p-toluoyl-D-tartaric acid monohydrate
Reactant of Route 3
Di-p-toluoyl-D-tartaric acid monohydrate
Reactant of Route 4
Di-p-toluoyl-D-tartaric acid monohydrate
Reactant of Route 5
Di-p-toluoyl-D-tartaric acid monohydrate
Reactant of Route 6
Di-p-toluoyl-D-tartaric acid monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.